REACTION_CXSMILES
|
C(O[C:4]([C:6]1[C:10]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:9][S:8][C:7]=1[NH2:17])=[O:5])C.Cl.[C:19](N)(=[NH:21])[CH3:20]>C(O)C>[CH3:20][C:19]1[NH:21][C:4](=[O:5])[C:6]2[C:10]([C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=3)=[CH:9][S:8][C:7]=2[N:17]=1 |f:1.2|
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Name
|
|
Quantity
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350.43 g
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Type
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reactant
|
Smiles
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C(C)OC(=O)C1=C(SC=C1C1=CC=CC=C1)N
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Name
|
|
Quantity
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725.13 g
|
Type
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reactant
|
Smiles
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Cl.C(C)(=N)N
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Name
|
|
Quantity
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1500 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 18 hours
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Duration
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18 h
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Type
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FILTRATION
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Details
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The resulting solid was collected by filtration
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Type
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WASH
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Details
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washed with a little cold ethanol
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Type
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CUSTOM
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Details
|
crystallised from ethanol
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Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(C2=C(N1)SC=C2C2=CC=CC=C2)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |